5-(4-Bromophenethyl)-1H-1,2,4-triazole oxalate
Description
5-(4-Bromophenethyl)-1H-1,2,4-triazole oxalate is a triazole derivative featuring a 4-bromophenethyl substituent at the 5-position of the triazole ring and an oxalate counterion. Triazole derivatives are renowned for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties . The oxalate moiety could further modulate pharmacokinetic properties, such as stability and bioavailability.
Properties
Molecular Formula |
C12H12BrN3O4 |
|---|---|
Molecular Weight |
342.15 g/mol |
IUPAC Name |
5-[2-(4-bromophenyl)ethyl]-1H-1,2,4-triazole;oxalic acid |
InChI |
InChI=1S/C10H10BrN3.C2H2O4/c11-9-4-1-8(2-5-9)3-6-10-12-7-13-14-10;3-1(4)2(5)6/h1-2,4-5,7H,3,6H2,(H,12,13,14);(H,3,4)(H,5,6) |
InChI Key |
UXGLVKAGHXBVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=NC=NN2)Br.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
High-Pressure Cyclization Using Formic Esters
The patent CN105906575A details a high-yield method for 1H-1,2,4-triazole derivatives, adaptable to the target compound:
-
Reagents : Methyl formate, hydrazine hydrate, and ammonium salts (e.g., ).
-
Conditions : Sealed reactor at 120–130°C for 1–2 hours, followed by ethanol reflux and crystallization.
-
Mechanism : Formic ester undergoes ammonolysis to form formamide, which cyclizes with hydrazine under heat to yield the triazole.
Optimization Data :
This method’s scalability and reduced waste (≤5% solvent loss) make it industrially viable.
Introduction of the 4-Bromophenethyl Group
Nucleophilic Alkylation of Triazole
The triazole’s NH group can be alkylated using 1-(2-bromoethyl)-4-bromobenzene under basic conditions:
-
Reagents : Triazole base, 1-(2-bromoethyl)-4-bromobenzene, .
-
Conditions : Reflux in acetonitrile (80°C, 12 h), followed by extraction with dichloromethane.
Side Reaction Mitigation :
-
Excess base () prevents N2-alkylation, favoring N1-substitution.
-
Steric hindrance from the bromophenethyl group minimizes di-alkylation.
Oxalate Salt Formation
Acid-Base Crystallization
The free base is treated with oxalic acid in ethanol:
-
Stoichiometry : 1:1 molar ratio (triazole:oxalic acid).
-
Conditions : Stir at 25°C for 1 h, then cool to 5°C for crystallization.
Solvent Screening :
Ethanol yields superior crystal morphology and phase purity.
Alternative Pathways and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenethyl)-1H-1,2,4-triazole oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
Medicinal Chemistry and Pharmacological Activities
The 1,2,4-triazole scaffold is recognized for a wide range of biological activities. Compounds derived from this structure, including 5-(4-Bromophenethyl)-1H-1,2,4-triazole oxalate, have been studied extensively for their antimicrobial , antifungal , antiviral , and anticancer properties.
Antimicrobial Activity
Research has shown that various 1,2,4-triazole derivatives exhibit significant antimicrobial effects. For instance, derivatives with different substituents have been tested against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups enhances antibacterial activity .
Antifungal Properties
Compounds in the triazole family are also noted for their antifungal properties. They act by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This mechanism is particularly relevant in treating infections caused by fungi like Candida species .
Antiviral Effects
Some studies have highlighted the antiviral potential of 1,2,4-triazole derivatives against viruses such as HIV and influenza. The mechanism often involves interference with viral replication processes .
Anticancer Applications
The anticancer efficacy of triazole compounds has been a focal point of research. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms, including DNA damage and cell cycle arrest .
Agrochemical Applications
Beyond medicinal uses, 5-(4-Bromophenethyl)-1H-1,2,4-triazole oxalate and its derivatives have potential applications in agrochemicals. Their ability to act as fungicides makes them valuable in agricultural settings to combat plant diseases caused by fungi .
Material Science
The unique chemical properties of 1,2,4-triazoles have led to their incorporation into materials science. They are being explored for use in polymers and as corrosion inhibitors due to their stability and effectiveness in various environments .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several 1,2,4-triazole derivatives against a panel of bacteria and fungi. The results indicated that compounds with para-substituted phenyl groups exhibited superior activity compared to unsubstituted analogs. The minimum inhibitory concentrations (MIC) were comparable to standard antibiotics .
Case Study 2: Anticancer Mechanisms
In vitro testing on glioblastoma cell lines revealed that specific triazole derivatives induced significant apoptosis through caspase activation pathways. These findings suggest that further development could lead to novel cancer therapies utilizing this scaffold .
Mechanism of Action
The mechanism of action of 5-(4-Bromophenethyl)-1H-1,2,4-triazole oxalate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations and Bioactivity
Key Observations :
- Bromophenyl/Bromophenethyl Groups : These substituents are common in antimicrobial agents (e.g., ). The bromine atom likely enhances electron-withdrawing effects, stabilizing the triazole ring and improving target binding.
- Oxalate vs. Thione (C=S) : Oxalate salts generally improve solubility, whereas thione-containing derivatives (e.g., ) may exhibit stronger metal-binding capabilities, influencing enzyme inhibition.
- Heterocyclic Hybrids : Compounds combining triazole with oxadiazole (e.g., ) or imidazole (e.g., ) show enhanced bioactivity due to synergistic interactions between heterocycles.
Comparison :
Spectroscopic and Physicochemical Properties
Table 3: Spectral Data and Solubility Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
